Cas no 1806750-14-0 (2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

2-メトキシ-4-ニトロ-3-(トリフルオロメトキシ)ピリジン-6-カルボン酸は、高度に官能基化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。特徴的な構造として、メトキシ基、ニトロ基、トリフルオロメトキシ基が同一分子内に配置されており、これら電子求引性基の相乗効果により反応性の制御が可能です。特に6位のカルボキシル基は、アミド結合形成などのさらなる誘導体化に適した反応点を提供します。本化合物の特筆すべき利点は、複雑な置換パターンにもかかわらず高い純度で合成可能な点であり、精密有機合成におけるビルディングブロックとしての有用性が示唆されます。

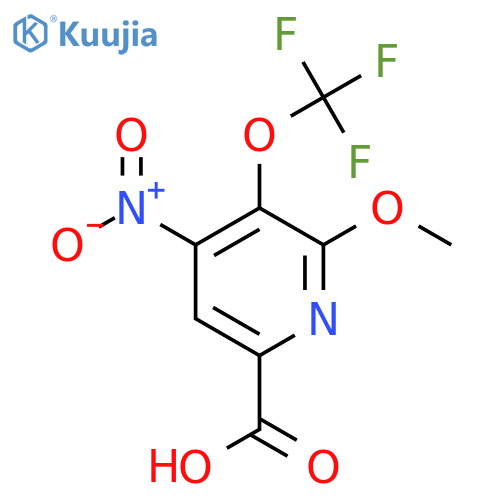

1806750-14-0 structure

商品名:2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid

CAS番号:1806750-14-0

MF:C8H5F3N2O6

メガワット:282.130312681198

CID:4840444

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid

-

- インチ: 1S/C8H5F3N2O6/c1-18-6-5(19-8(9,10)11)4(13(16)17)2-3(12-6)7(14)15/h2H,1H3,(H,14,15)

- InChIKey: AVKBJGXBGWGCNK-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=NC(C(=O)O)=CC=1[N+](=O)[O-])OC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 357

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 115

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029085523-1g |

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid |

1806750-14-0 | 97% | 1g |

$1,490.00 | 2022-03-31 |

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1806750-14-0 (2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量